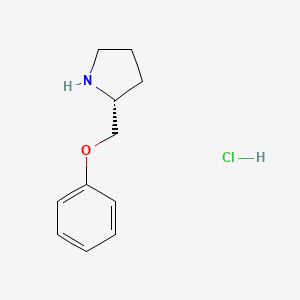

![molecular formula C10H9ClF3NO4S B2692060 2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1009240-89-4](/img/structure/B2692060.png)

2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

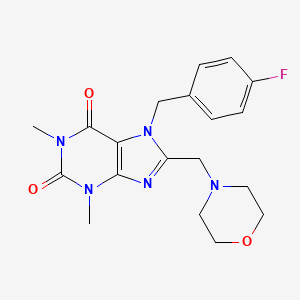

“2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid” is a chemical compound with the CAS Number: 1009240-89-4 . It has a molecular weight of 331.7 and is typically stored at room temperature . The compound is in the form of a powder .

Molecular Structure Analysis

The molecular formula of this compound is C10H9ClF3NO4S . The InChI Code is 1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)8-4-6(10(12,13)14)2-3-7(8)11/h2-5,15H,1H3,(H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder and is typically stored at room temperature . The molecular weight is 331.7 and the molecular formula is C10H9ClF3NO4S .Scientific Research Applications

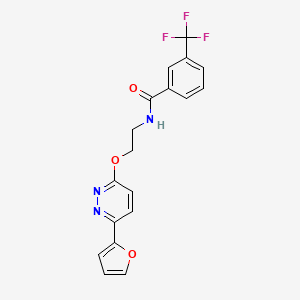

- Application : 2-Chloro-5-(trifluoromethyl)phenylboronic acid serves as a valuable reactant in Suzuki coupling reactions. These reactions allow the synthesis of aryl- and heteroarylfurocoumarins, which find applications in medicinal chemistry, materials science, and drug discovery .

- Application : By coupling 2-Chloro-5-(trifluoromethyl)phenylboronic acid with appropriate substrates, researchers can access canthinone-3-carboxylates. These derivatives exhibit interesting biological activities and may be explored for potential drug development .

- Application : One-pot coupling reactions involving 2-Chloro-5-(trifluoromethyl)phenylboronic acid can lead to the synthesis of xanthines. Xanthines are important heterocyclic compounds with applications in pharmacology, particularly as adenosine receptor antagonists .

- Application : Although not directly mentioned in the compound’s name, the trifluoromethyl group is a key feature. Researchers have used similar compounds to synthesize trifluoromethylpyridines, which have applications in agrochemicals and pharmaceuticals .

- Application : 2-Chloro-5-(trifluoromethyl)phenylboronic acid can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure makes it valuable for designing novel drug candidates .

- Application : Beyond the specific examples mentioned, this compound is versatile in organic synthesis. Researchers can functionalize it further to create diverse molecules for various applications .

Suzuki Coupling Reactions

Canthinone Derivatives Synthesis

Xanthine Preparation

Trifluoromethylpyridine Synthesis

Intermediate in Medicinal Chemistry

Organic Synthesis and Functionalization

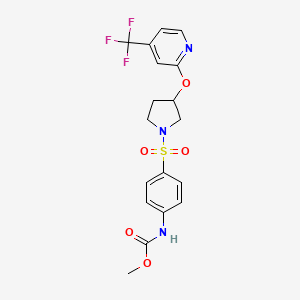

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

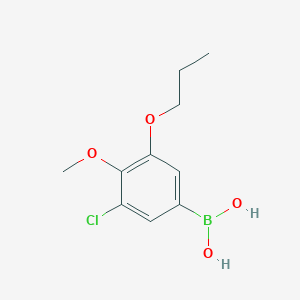

properties

IUPAC Name |

2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)8-4-6(10(12,13)14)2-3-7(8)11/h2-5,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXGFUPCIGZBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2691977.png)

![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)

![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)

![7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2691988.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691999.png)